tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate
Description
tert-Butyl (2R,3S)-2-amino-3-hydroxybutanoate (CAS: 2375248-53-4) is a chiral β-hydroxy-α-amino acid ester derivative with a molecular formula of C₈H₁₈ClNO₃ and a molecular weight of 211.69 g/mol . It is commonly used as an intermediate in pharmaceutical synthesis due to its stereochemical specificity and protective tert-butyl group, which enhances stability during reactions. The compound is stored under inert conditions at 2–8°C to prevent degradation . Its safety profile includes GHS hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation), necessitating careful handling .
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6+/m0/s1 |
InChI Key |
XASPGLPXANLVTJ-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC(C)(C)C)N)O |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2R,3S)-2-amino-3-hydroxybutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding keto acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.
Scientific Research Applications
Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amino acids.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Stereochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Functional Groups |
|---|---|---|---|---|---|
| tert-Butyl (2R,3S)-2-amino-3-hydroxybutanoate | 2375248-53-4 | C₈H₁₈ClNO₃ | 211.69 | (2R,3S) | Amino, hydroxyl, tert-butyl ester |
| (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid | 101759-72-2 | C₁₀H₁₉NO₅ | 233.26 | (2S,3R) | tert-Butoxycarbonyl, methylamino |
| tert-Butyl (2R,3R)-3-amino-2-hydroxybutanoate | 204587-91-7 | C₈H₁₇NO₃ | 175.23 | (2R,3R) | Amino, hydroxyl, tert-butyl ester |
| tert-Butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate | 119626-06-1 | C₁₄H₂₁NO₃ | 251.32 | (2R,3S) | Phenyl, amino, hydroxyl |
Key Observations :
- The (2R,3R) diastereomer (CAS 204587-91-7) has a lower molecular weight due to the absence of a chloride ion compared to the hydrochloride form of the target compound .
- Introduction of a phenyl group (CAS 119626-06-1) increases hydrophobicity, making it suitable for lipophilic drug synthesis .
- The (2S,3R)-configured compound (CAS 101759-72-2) includes a tert-butoxycarbonyl (Boc) protective group, which is absent in the target molecule, altering its reactivity in peptide coupling .
Table 2: Physicochemical and Hazard Comparison
| Compound Name | Storage Conditions | Solubility (Predicted) | GHS Hazard Statements |
|---|---|---|---|
| This compound | 2–8°C, inert atmosphere | Polar aprotic solvents | H315, H319 |
| (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid | Room temperature | DMSO, methanol | H302 (oral toxicity), H315, H319, H335 (respiratory irritation) |
| tert-Butyl (2R,3R)-3-amino-2-hydroxybutanoate | Not specified | Not reported | No data available |
| tert-Butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate | Not specified | Organic solvents | Not reported |
Key Observations :
- The target compound’s hydrochloride form requires stringent storage conditions compared to non-ionic analogs .
- The (2S,3R) analog (CAS 101759-72-2) exhibits higher toxicity (H302, H335), limiting its use in unprotected environments .
Biological Activity
Tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate is a chiral amino acid derivative that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including an amino group, a hydroxyl group, and a tert-butyl group, allow it to engage in various biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C8H17NO3, with a molecular weight of 175.23 g/mol. The presence of functional groups enables it to form hydrogen bonds with biological macromolecules, influencing their activity and stability.
This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism involves:
- Substrate Activity : Acting as a substrate for enzymatic reactions.
- Inhibition : Potentially inhibiting certain enzymes by competing for binding sites or altering their conformation.
This dual functionality makes it a valuable tool for studying enzyme kinetics and protein-ligand interactions .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Modulation : The compound can modulate enzyme activity through its interactions with active sites, influencing metabolic pathways.
- Antimicrobial Properties : While initial studies have shown limited antibacterial effects, it has demonstrated broad-spectrum antifungal activity against clinically relevant pathogens .
Case Studies and Research Findings
- Enzyme Interaction Studies :
-
Therapeutic Applications :
- Research has indicated that compounds similar to this compound may have therapeutic potential in treating metabolic disorders due to their ability to influence amino acid metabolism .
- Synthetic Applications :
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Enzyme Modulation | Therapeutic Potential |
|---|---|---|---|
| This compound | Limited antibacterial; broad antifungal | Yes | High |
| (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate | Moderate antibacterial | Yes | Moderate |
| (2S,3R)-Methyl 2-amino-3-hydroxybutanoate | Limited antibacterial | Yes | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
